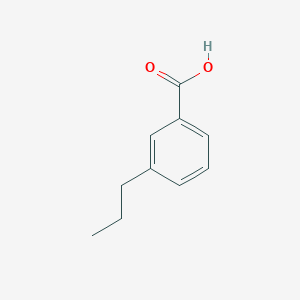

3-Propylbenzoic acid

CAS No.: 857539-83-4

Cat. No.: VC5104093

Molecular Formula: C10H12O2

Molecular Weight: 164.204

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 857539-83-4 |

|---|---|

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.204 |

| IUPAC Name | 3-propylbenzoic acid |

| Standard InChI | InChI=1S/C10H12O2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h3,5-7H,2,4H2,1H3,(H,11,12) |

| Standard InChI Key | GIFHXKJTAILWRE-UHFFFAOYSA-N |

| SMILES | CCCC1=CC(=CC=C1)C(=O)O |

Introduction

Key Findings

3-Propylbenzoic acid (CAS 857539-83-4) is a meta-substituted benzoic acid derivative characterized by a propyl group at the third position of the aromatic ring and a carboxylic acid functional group. With a molecular formula of and a molecular weight of 164.20 g/mol , this compound occupies a niche in organic chemistry as a structural analog to other alkylbenzoic acids. While direct applications remain understudied, its synthetic pathways, physicochemical properties, and analytical identification methods align with broader trends in aromatic carboxylic acid research.

Chemical Structure and Nomenclature

Molecular Architecture

3-Propylbenzoic acid belongs to the class of alkylbenzoic acids, where a three-carbon propyl chain () is attached to the benzene ring at the meta position relative to the carboxylic acid group (). The IUPAC name, 3-propylbenzoic acid, reflects this substitution pattern . The SMILES notation provides a linear representation of the structure, while the InChIKey serves as a unique identifier for database queries .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 164.20 g/mol | |

| Exact Mass | 164.0837 g/mol | |

| SMILES | CCC1=CC(=CC=C1)C(=O)O | |

| InChIKey | GIFHXKJTAILWRE-UHFFFAOYSA-N |

Physicochemical Properties

Solubility and Partitioning

The compound’s solubility profile can be inferred from its functional groups. The carboxylic acid moiety confers moderate polarity, suggesting solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited solubility in nonpolar solvents. The calculated partition coefficient () of 2.5 for the related compound 3-amino-4-propylbenzoic acid implies moderate hydrophobicity, though direct measurements for 3-propylbenzoic acid are lacking.

Synthesis and Manufacturing

Methodological Approaches

While no explicit synthesis protocols for 3-propylbenzoic acid are documented in the reviewed sources, analogous pathways for alkylbenzoic acids provide plausible routes. For example, 4-propylbenzoic acid is synthesized via a three-step process involving:

-

Hydrogenation of a precursor in toluene at 319.84°C under high pressure (22,502.3 Torr) .

-

Esterification using pyridine in dichloromethane under inert conditions .

-

Catalytic coupling with palladium diacetate and 1,1'-bis(diphenylphosphino)ferrocene in dimethyl sulfoxide at 60°C .

Adapting these steps to meta-substituted precursors could yield 3-propylbenzoic acid, though regioselectivity challenges may arise. Alternative methods, such as Friedel-Crafts alkylation followed by oxidation of the propyl side chain, remain speculative without experimental validation.

Table 2: Hypothetical Synthesis Pathway

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | , toluene, 320°C | Hydrogenation of aromatic precursor |

| 2 | Pyridine, , 0–20°C | Ester protection of carboxylic acid |

| 3 | , DPPF, , DMSO | Cross-coupling for propyl addition |

Analytical Characterization

Spectroscopic Techniques

-

Mass Spectrometry: The molecular ion peak at 164.20 corresponds to the molecular weight, with fragmentation patterns likely involving loss of (44 Da) from the carboxylic acid group .

-

Infrared Spectroscopy: Stretching vibrations for (2500–3300 cm) and aromatic C–H (3000–3100 cm) are expected, alongside alkyl C–H stretches (2850–2960 cm) from the propyl chain.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume